Propanocaine

Description

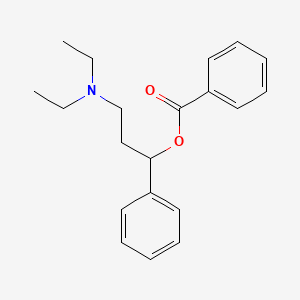

Structure

3D Structure

Propriétés

Numéro CAS |

493-76-5 |

|---|---|

Formule moléculaire |

C20H25NO2 |

Poids moléculaire |

311.4 g/mol |

Nom IUPAC |

[3-(diethylamino)-1-phenylpropyl] benzoate |

InChI |

InChI=1S/C20H25NO2/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |

Clé InChI |

VPRGXNLHFBBDFS-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

SMILES canonique |

CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Autres numéros CAS |

493-76-5 |

Synonymes |

propanocaine |

Origine du produit |

United States |

Foundational & Exploratory

Proparacaine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proparacaine, a widely used topical local anesthetic, exerts its therapeutic effect by blocking nerve impulse conduction, a process fundamentally linked to the inhibition of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning proparacaine's interaction with these critical ion channels. By synthesizing current research, this document details the state-dependent nature of proparacaine binding, the putative binding sites within the sodium channel pore, and the consequential effects on channel gating. While specific quantitative data for proparacaine is limited in publicly available literature, this guide leverages data from other well-characterized local anesthetics to illustrate the fundamental principles of VGSC blockade. Furthermore, it outlines the standardized experimental protocols, primarily patch-clamp electrophysiology, employed to elucidate these mechanisms. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking a deeper understanding of the pharmacology of proparacaine and other local anesthetics.

Introduction to Proparacaine and Voltage-Gated Sodium Channels

Proparacaine is a local anesthetic of the amino ester class, utilized extensively in ophthalmology for short-duration anesthesia of the cornea and conjunctiva.[1] Its clinical efficacy stems from its ability to reversibly block the generation and propagation of action potentials in sensory neurons. The primary molecular targets of proparacaine and other local anesthetics are the voltage-gated sodium channels.[2][3]

Voltage-gated sodium channels are transmembrane proteins that play a pivotal role in the rising phase of the action potential in most excitable cells.[4] These channels exist in at least three principal conformational states:

-

Resting (Closed) State: At negative resting membrane potentials, the channel is closed but capable of opening in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that further depolarizes the membrane.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, from which it must return to the resting state before it can be opened again.

The transition between these states is crucial for normal nerve impulse transmission. Proparacaine disrupts this process by physically and/or allosterically inhibiting the flow of sodium ions through the channel pore.[1]

The Modulated Receptor Hypothesis: A Framework for State-Dependent Blockade

The interaction of proparacaine with VGSCs is not static; rather, it is highly dependent on the conformational state of the channel. This phenomenon is elegantly described by the Modulated Receptor Hypothesis .[5] This hypothesis posits that local anesthetics, including proparacaine, exhibit different binding affinities for the different states of the sodium channel.[5][6]

-

Low Affinity for the Resting State: In its resting conformation, the sodium channel has a relatively low affinity for proparacaine. Blockade of resting channels is referred to as tonic block .[7]

-

High Affinity for the Open and Inactivated States: The affinity of proparacaine for the sodium channel increases significantly when the channel is in the open or inactivated state.[5][6] This is because the conformational changes associated with channel opening and inactivation are thought to expose or form a high-affinity binding site within the channel pore.[5] The preferential binding to and stabilization of the inactivated state is a key aspect of the action of many local anesthetics.[5]

This state-dependent binding leads to the phenomenon of use-dependent or phasic block .[8] During repetitive stimulation, such as that which occurs during a pain signal, sodium channels cycle through the open and inactivated states more frequently. This provides more opportunities for proparacaine to bind to its high-affinity targets, leading to a cumulative increase in channel blockade.

Signaling Pathway of Proparacaine Action

The following diagram illustrates the state-dependent binding of proparacaine to a voltage-gated sodium channel, as described by the Modulated Receptor Hypothesis.

Molecular Binding Site of Proparacaine

Studies on various local anesthetics have identified the binding site within the inner pore of the sodium channel's α-subunit.[4] This site is formed by the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel. Specific amino acid residues are critical for this interaction, particularly a phenylalanine and a tyrosine residue in the S6 segment of domain IV (DIVS6).[6] These aromatic residues are thought to interact with the local anesthetic molecule through hydrophobic and cation-π interactions.[6]

Proparacaine, being a lipophilic molecule, is believed to access this binding site from the intracellular side of the membrane.[1] It can reach the cytoplasm either by direct diffusion across the lipid bilayer (hydrophobic pathway) or, in its protonated form, through the open channel gate (hydrophilic pathway).

Quantitative Analysis of Proparacaine's Blockade

A thorough quantitative understanding of a drug's interaction with its target is paramount in drug development. For local anesthetics, this involves determining key parameters such as the half-maximal inhibitory concentration (IC50) for different channel states and the on- and off-rates for drug binding.

| Local Anesthetic | Channel State | IC50 / Kd | Sodium Channel Isoform | Reference |

| Lidocaine | Resting | ~204 µM (IC50) | Peripheral Nerve | [11] |

| Lidocaine | Open/Inactivated | ~21 µM (IC50) | rNav1.4 (mutant) | [4] |

| Tetracaine | Resting | ~0.7 µM (IC50) | Peripheral Nerve | [11] |

| Bupivacaine | Resting | ~27 µM (IC50) | Peripheral Nerve | [11] |

Note: The values presented are for illustrative purposes and may vary depending on the experimental conditions and specific sodium channel isoform studied.

Experimental Protocols for Studying Proparacaine's Action

The gold standard technique for investigating the interaction of drugs with ion channels is patch-clamp electrophysiology .[2] This powerful method allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell, providing high-resolution data on channel gating and its modulation by drugs.

Whole-Cell Voltage-Clamp Recording

In the whole-cell configuration of the patch-clamp technique, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch under the pipette is ruptured, allowing for electrical access to the entire cell.[2] A voltage-clamp amplifier is used to control the membrane potential at a set value while measuring the resulting ionic currents.

Typical Experimental Protocol to Determine Tonic and Use-Dependent Block:

-

Cell Preparation: A cell line heterologously expressing a specific sodium channel isoform (e.g., HEK-293 cells transfected with Nav1.5 cDNA) is cultured and prepared for recording.

-

Solutions:

-

External Solution (mimicking extracellular fluid): Contains physiological concentrations of ions, e.g., (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4.

-

Internal Solution (mimicking intracellular fluid): Fills the recording pipette and contains, e.g., (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.2. Cesium is often used to block potassium channels.

-

-

Voltage-Clamp Protocols:

-

Tonic Block: To measure the block of resting channels, the cell is held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) before and after the application of proparacaine. The reduction in the peak sodium current in the presence of the drug gives a measure of the tonic block.[7]

-

Use-Dependent Block: To assess the block of open and inactivated channels, a train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz).[7] The progressive decrease in the peak sodium current during the pulse train in the presence of proparacaine demonstrates use-dependent block.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a patch-clamp experiment designed to assess the effect of a local anesthetic like proparacaine on voltage-gated sodium channels.

Conclusion

Proparacaine achieves its anesthetic effect through the state- and use-dependent blockade of voltage-gated sodium channels. Its preferential binding to the open and inactivated states of these channels makes it particularly effective at inhibiting nerve fibers that are firing at high frequencies, such as those transmitting pain signals. While the precise quantitative details of proparacaine's interaction with various sodium channel isoforms remain an area for further investigation, the fundamental mechanisms are well-described by the Modulated Receptor Hypothesis. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of the pharmacology of proparacaine and the development of novel local anesthetics with improved therapeutic profiles. A deeper understanding of the molecular interactions between local anesthetics and their target channels will be instrumental in designing drugs with enhanced selectivity and reduced side effects.

References

- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]

- 3. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The local anesthetic proparacaine modifies sodium transport in toad skin and perturbs the structures of model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of effects of selected local anesthetics on sodium and potassium channels in mammalian neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano-2',6'-xylide, a neutral lidocaine homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Propanocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

Propanocaine, chemically known as [3-(diethylamino)-1-phenylpropyl] benzoate, is a tertiary amine ester. Its structure consists of a central 1-phenylpropanol backbone with a diethylamino group at the 3-position and a benzoate ester at the 1-position.

Chemical Structure:

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Identifier | Value | Reference |

| IUPAC Name | [3-(diethylamino)-1-phenylpropyl] benzoate | [1] |

| CAS Number | 493-76-5 | [1] |

| Molecular Formula | C20H25NO2 | [1] |

| Molecular Weight | 311.4 g/mol | [1] |

| Synonyms | Detraine, Propanocaina, Propanocainum | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached through a three-step process. This pathway is illustrated in the workflow diagram below and detailed in the subsequent sections.

Step 1: Synthesis of 3-(diethylamino)-1-phenylpropan-1-one (Mannich Reaction)

The initial step involves the synthesis of the β-amino ketone intermediate, 3-(diethylamino)-1-phenylpropan-1-one, via a Mannich reaction. This three-component condensation involves acetophenone, formaldehyde, and diethylamine.[2][3][4][5][6]

Experimental Protocol (Analogous Reaction): Synthesis of β-Dimethylaminopropiophenone Hydrochloride [2]

-

Materials:

-

Acetophenone (0.5 mole)

-

Dimethylamine hydrochloride (0.65 mole)

-

Paraformaldehyde (0.22 mole)

-

Concentrated Hydrochloric Acid (1 mL)

-

95% Ethanol (80 mL)

-

Acetone

-

-

Procedure:

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[2]

-

Add 95% ethanol followed by concentrated hydrochloric acid.[2]

-

Heat the mixture to reflux for 2 hours, resulting in a clear, yellowish solution. If the solution is not clear, filter it while hot.

-

Transfer the clear solution to a 1-L Erlenmeyer flask and cool it in an ice bath.

-

Crystallization of the product should begin within 20-30 minutes. After this period, add 200 mL of acetone to the cold mixture to complete the precipitation.

-

Collect the crystalline hydrochloride salt by filtration, wash with acetone, and air dry.

-

-

Yield: While the yield for the diethylamino analog is not specified, a similar Mannich reaction to produce 1-Aryl-3-phenethylamino-1-propanone hydrochlorides reported yields in the range of 87-98%.[7]

Step 2: Reduction of 3-(diethylamino)-1-phenylpropan-1-one to 3-(diethylamino)-1-phenylpropan-1-ol

The second step is the reduction of the ketone functionality of the Mannich base to a secondary alcohol. Sodium borohydride (NaBH₄) is a suitable and mild reducing agent for this transformation, as it selectively reduces ketones and aldehydes.[8][9][10][11]

Experimental Protocol (General Procedure for Ketone Reduction with NaBH₄): [8]

-

Materials:

-

3-(diethylamino)-1-phenylpropan-1-one (1 equivalent)

-

Sodium Borohydride (NaBH₄) (1.2 - 1.5 equivalents)

-

Methanol or Ethanol

-

Tetrahydrofuran (THF) (optional)

-

Aqueous Ammonium Chloride (NH₄Cl) or 1N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the ketone in methanol or a mixture of THF and methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride in portions to the cooled solution.

-

Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding aqueous NH₄Cl or 1N HCl at 0 °C.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude alcohol. The product can be further purified by column chromatography if necessary.

-

-

Yield: The yield for the reduction of a similar compound, 3-methylamino-1-phenylpropan-1-one, to the corresponding alcohol was reported to be high, although a specific percentage was not given.[12]

Step 3: Esterification of 3-(diethylamino)-1-phenylpropan-1-ol to this compound

The final step is the esterification of the synthesized amino alcohol with benzoyl chloride to form this compound. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[13][14][15]

Experimental Protocol (General Procedure for Esterification with Benzoyl Chloride): [15]

-

Materials:

-

3-(diethylamino)-1-phenylpropan-1-ol (1.0 equivalent)

-

Benzoyl Chloride (1.1 equivalents)

-

Triethylamine or Pyridine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a dry round-bottom flask, dissolve the alcohol and triethylamine (or pyridine) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzoyl chloride in anhydrous DCM.

-

Add the benzoyl chloride solution dropwise to the alcohol solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester, this compound.

-

-

Yield: While a specific yield for the synthesis of this compound is not documented in the searched literature, esterification reactions of this type generally proceed with good to excellent yields.

Spectroscopic Data

Conclusion

This technical guide has detailed the chemical structure of this compound and outlined a feasible and well-established three-step synthetic route. While specific experimental yields and comprehensive spectroscopic data for this compound are not widely published, the provided analogous protocols for the Mannich reaction, ketone reduction, and esterification offer a robust starting point for its synthesis in a laboratory setting. Further research and experimental validation are necessary to optimize the reaction conditions and fully characterize the final product.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. benchchem.com [benchchem.com]

- 16. Procaine hydrochloride(51-05-8) 1H NMR spectrum [chemicalbook.com]

- 17. Procaine(59-46-1) 13C NMR spectrum [chemicalbook.com]

Proparacaine: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proparacaine is a potent, rapidly acting topical anesthetic widely used in ophthalmic practice. Its clinical efficacy is predicated on its distinct pharmacokinetic and pharmacodynamic profiles, characterized by rapid onset, short duration of action, and localized effect. This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and pharmacodynamics (PD) of proparacaine, synthesizing available data into a comprehensive resource for researchers, scientists, and drug development professionals. This document details the absorption, distribution, metabolism, and excretion (ADME) of proparacaine, its mechanism of action at the molecular level, and its dose-response relationship. Detailed experimental protocols for key assays and mandatory visualizations of relevant pathways and workflows are included to facilitate further research and development.

Introduction

Proparacaine hydrochloride is an ester-type local anesthetic indispensable for a variety of ophthalmic procedures, including tonometry, gonioscopy, and the removal of foreign bodies from the cornea.[1][2][3][4] Its primary advantage lies in its rapid onset of anesthesia and relatively short duration of action, which minimizes the period of corneal numbness and potential for patient discomfort.[1][4][5] Understanding the intricate interplay between its pharmacokinetic and pharmacodynamic properties is crucial for optimizing its clinical use, developing novel formulations, and assessing its safety profile.

Pharmacokinetics

The pharmacokinetic profile of proparacaine is characterized by its localized action and rapid metabolism, leading to minimal systemic exposure.

Absorption

Upon topical instillation into the conjunctival sac, proparacaine is rapidly absorbed through the cornea and conjunctiva to reach the target nerve endings.[6] The onset of anesthesia is typically observed within 13 to 30 seconds.[1][4][5] Systemic absorption of proparacaine following ophthalmic administration is considered minimal.[6]

Distribution

Due to its localized application and rapid metabolism, the distribution of proparacaine is largely confined to the ocular tissues. There is limited information available on specific tissue distribution concentrations or plasma protein binding percentages.

Metabolism

Proparacaine is an ester-type local anesthetic and is rapidly hydrolyzed by plasma esterases, such as carboxylesterases, into inactive metabolites.[7] This rapid breakdown in the blood and tissues contributes to its short duration of action and low systemic toxicity.[7]

Excretion

The inactive metabolites of proparacaine are presumed to be excreted by the kidneys. However, specific data on the excretion pathways and rates for proparacaine are not extensively documented in the literature.

Table 1: Summary of Proparacaine Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Route of Administration | Topical Ophthalmic | [1][2] |

| Onset of Action | 13 - 30 seconds | [1][4][5] |

| Systemic Absorption | Minimal | [6] |

| Metabolism | Rapid hydrolysis by plasma esterases | [7] |

Pharmacodynamics

The pharmacodynamic effects of proparacaine are centered on its ability to reversibly block nerve signal transmission.

Mechanism of Action

Proparacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[7] By binding to these channels, proparacaine inhibits the large, transient increase in sodium ion permeability that is necessary for the generation and propagation of an action potential.[1][4] This blockade of sodium influx prevents nerve depolarization, thereby halting the transmission of pain signals to the brain.[7] The anesthetic action develops progressively, leading to an increased threshold for electrical stimulation and ultimately, a complete block of conduction.[1]

Dose-Response Relationship

The anesthetic effect of proparacaine is dose-dependent. Studies have shown that increasing the concentration or the number of instillations can prolong the duration of anesthesia. For routine procedures like tonometry, a single drop of 0.5% proparacaine is typically sufficient.[2] For more involved procedures, such as cataract extraction, multiple drops may be administered to achieve a deeper and more sustained anesthetic effect.[1]

Table 2: Summary of Proparacaine Pharmacodynamic Parameters

| Parameter | Value | Reference |

| Mechanism of Action | Blocks voltage-gated sodium channels | [7] |

| Onset of Anesthesia | 13 - 30 seconds | [1][4][5] |

| Duration of Anesthesia | 15 minutes or longer | [1][4] |

| Clinical Uses | Tonometry, gonioscopy, foreign body removal, pre-surgical anesthesia | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the pharmacokinetics and pharmacodynamics of proparacaine.

Corneal Sensitivity Measurement (Aesthesiometry)

Objective: To quantify the anesthetic effect of proparacaine on the cornea.

Apparatus: Cochet-Bonnet aesthesiometer.[8][9]

Procedure:

-

A baseline corneal touch threshold (CTT) is established for the subject prior to instillation of any anesthetic.[10][11]

-

The nylon monofilament of the aesthesiometer is extended to its maximum length.

-

The filament is brought into contact with the center of the cornea, perpendicular to the surface.

-

The length of the filament is gradually decreased until the subject reports a sensation of touch or a blink reflex is observed.[8]

-

This filament length is recorded as the baseline CTT.

-

A single drop of 0.5% proparacaine hydrochloride ophthalmic solution is instilled into the conjunctival sac.

-

CTT measurements are repeated at predefined intervals (e.g., 1, 5, 10, 15, 20, 25, and 30 minutes) after instillation to determine the onset, depth, and duration of anesthesia.[10][12]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential toxicity of proparacaine on corneal cells.

Materials:

-

Human corneal epithelial cells (HCEC)

-

96-well culture plates

-

Proparacaine hydrochloride solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[13][14]

-

DMSO (Dimethyl sulfoxide)[13]

-

Microplate reader

Procedure:

-

HCECs are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[13]

-

The culture medium is replaced with fresh medium containing varying concentrations of proparacaine. Control wells receive medium without the drug.

-

The plate is incubated for a specified period (e.g., 24, 48, 72 hours).

-

After incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[13]

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

-

The absorbance is measured at 490 nm using a microplate reader.[13]

-

Cell viability is expressed as a percentage of the control group.

Conclusion

Proparacaine remains a cornerstone of topical anesthesia in ophthalmology due to its favorable pharmacokinetic and pharmacodynamic properties. Its rapid onset and short duration of action, coupled with minimal systemic absorption, provide a wide margin of safety for routine clinical use. The primary mechanism of action, the blockade of voltage-gated sodium channels, is well-established. This technical guide has synthesized the available quantitative and qualitative data on proparacaine's PK/PD profile and provided detailed experimental protocols to aid in future research. Further investigation into the specific quantitative aspects of its metabolism and distribution, as well as the development of advanced formulations, will continue to refine its clinical application and enhance patient care.

References

- 1. "Corneal sensitivity in normal subjects as measured using the Cochet-Bo" by Claire E. McDonnell, Clara Boland et al. [arrow.tudublin.ie]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Proparacaine: Package Insert / Prescribing Information [drugs.com]

- 4. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% (Sterile) [dailymed.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Articles [globalrx.com]

- 7. Evaluation of Corneal Sensitivity: Tools We Have - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eyesoneyecare.com [eyesoneyecare.com]

- 9. Ocular surface sensitivity repeatability with Cochet-Bonnet esthesiometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Duration of corneal anesthesia following topical administration of 0.5% proparacaine hydrochloride solution in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% proparacaine hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Proparacaine, Tetracaine, and Oxybuprocaine in Corneal Sensitivity Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

Propanocaine: An Obscure Anesthetic with Limited Historical Data

Following a comprehensive review of scientific and historical literature, it has been determined that "Propanocaine" is a recognized chemical compound. However, it is not a widely developed or clinically utilized local anesthetic. The available information on its specific discovery, history, and detailed pharmacological properties is exceptionally scarce, precluding the creation of an in-depth technical guide as requested.

There appears to be significant confusion in literature and databases between "this compound" and other, more common local anesthetics with similar names, such as Proparacaine (a topical ophthalmic anesthetic) and Procaine (a historically significant injectable anesthetic). While this compound shares a structural resemblance to ester-type local anesthetics like procaine and tetracaine, it lacks the extensive documentation of its more famous counterparts.

Chemical Identity

This compound is identified by the CAS number 493-76-5 and has the chemical name [3-(diethylamino)-1-phenylpropyl] benzoate. Its molecular formula is C20H25NO2. The hydrochloride salt form is intended to enhance its solubility and stability.

Historical Context and Development

The history of local anesthesia is rich, beginning with the isolation of cocaine from coca leaves and the subsequent synthesis of less toxic and non-addictive alternatives. Procaine, synthesized in 1905 by Alfred Einhorn, was a major breakthrough and became the standard for many years. Many other "-caine" anesthetics followed, each with modifications to improve potency, duration of action, and safety profile.

This compound appears to be one of the many compounds synthesized during the exploration of local anesthetic agents. However, it did not emerge as a clinically successful drug. Sources indicate that its pharmacokinetic, therapeutic, and toxicological profiles remain largely uncharacterized. Preclinical trials would be necessary to ascertain its potency and safety. This lack of data suggests that this compound either did not show significant advantages over existing anesthetics or presented unfavorable characteristics that halted its development.

Mechanism of Action (Theoretical)

Based on its chemical structure as an ester-type local anesthetic, this compound's theoretical mechanism of action would be the blockade of voltage-gated sodium channels in neuronal cell membranes. This action would prevent the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.

The generalized signaling pathway for local anesthetics is illustrated below.

Conclusion

Due to the absence of significant historical and experimental data for this compound, it is not possible to provide the requested in-depth technical guide. The compound remains an obscure entity in the field of local anesthetics, overshadowed by clinically established agents. Further research and preclinical trials would be required to determine its potential as a therapeutic agent. For a comprehensive historical and technical overview, it would be more fruitful to focus on well-documented anesthetics such as Procaine, Lidocaine, or Bupivacaine.

Molecular properties and Lipinski's rule of five for Proparacaine

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular properties of Proparacaine, a widely used topical anesthetic. It delves into the physicochemical characteristics that govern its function and evaluates its profile against Lipinski's rule of five, a critical benchmark for oral drug-likeness. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Proparacaine's molecular attributes.

Molecular Properties of Proparacaine

Proparacaine is a benzoic acid derivative that functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4][5] This inhibition prevents the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[1][3][4][5][6] The efficacy and pharmacokinetic profile of Proparacaine are intrinsically linked to its molecular structure and physicochemical properties. A summary of these key properties is presented below.

Table 1: Molecular Properties of Proparacaine

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆N₂O₃ | [1][4] |

| Molecular Weight | 294.39 g/mol | [1][4][7][8] |

| logP (XLogP3-AA) | 2.7 | [1] |

| Hydrogen Bond Donors | 1 | [1][9] |

| Hydrogen Bond Acceptors | 5 | [1][6] |

| pKa | 3.2 | [1][7] |

Lipinski's Rule of Five and Proparacaine

Lipinski's rule of five is a set of guidelines used to evaluate the druglikeness of a chemical compound, particularly its potential for oral bioavailability.[10][11][12] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular weight ≤ 500 daltons

-

logP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

Proparacaine's molecular properties align favorably with these criteria, indicating a strong potential for good membrane permeability.

Evaluation of Proparacaine against Lipinski's Rule of Five:

-

Molecular Weight: At 294.39 g/mol , Proparacaine is well below the 500 Da threshold.[1][4][7][8]

-

logP: The calculated octanol-water partition coefficient (XLogP3-AA) is 2.7, which is less than 5, suggesting moderate lipophilicity.[1]

-

Hydrogen Bond Donors: With one hydrogen bond donor, it meets the criterion of having no more than five.[1][9]

-

Hydrogen Bond Acceptors: Proparacaine has five hydrogen bond acceptors, which is within the limit of ten.[1][6]

Based on this analysis, Proparacaine does not violate any of Lipinski's rules, classifying it as a compound with favorable physicochemical properties for druglikeness.

Caption: Evaluation of Proparacaine against Lipinski's Rule of Five.

Experimental Protocols for Physicochemical Properties

While the data presented for Proparacaine are often computationally derived, experimental determination of these properties is crucial for validation in drug development. Below are generalized protocols for the key parameters.

Determination of logP (Octanol-Water Partition Coefficient)

The Shake-Flask method is the traditional and most straightforward technique for experimentally determining logP.

Methodology:

-

Preparation of Solutions: A known concentration of Proparacaine is dissolved in either n-octanol or water.

-

Partitioning: The aqueous and n-octanol phases are combined in a separatory funnel in a 1:1 volume ratio. The funnel is shaken vigorously to allow for the partitioning of Proparacaine between the two immiscible phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of Proparacaine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of Proparacaine in the n-octanol phase to its concentration in the aqueous phase.

logP = log10([Proparacaine]octanol / [Proparacaine]aqueous)

Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

Methodology:

-

Sample Preparation: A solution of Proparacaine of known concentration is prepared in water or a suitable co-solvent system.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the Proparacaine solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the Proparacaine has been neutralized. For more complex molecules, derivative plots can be used to accurately determine the equivalence point(s).

Mechanism of Action: Signaling Pathway

Proparacaine's anesthetic effect is achieved through the blockade of nerve signal propagation. This is not a complex signaling cascade but a direct physical interaction with a key protein involved in nerve impulses.

Caption: Proparacaine's mechanism of action via sodium channel blockade.

Conclusion

Proparacaine exhibits a molecular profile that is highly favorable for its function as a topical anesthetic. Its adherence to all criteria of Lipinski's rule of five underscores its druglike characteristics, which contribute to its effective penetration of neuronal membranes to exert its anesthetic effect. The methodologies outlined for the experimental determination of its physicochemical properties provide a framework for the validation and quality control essential in pharmaceutical development. A thorough understanding of these molecular properties is fundamental for the rational design and development of new and improved local anesthetic agents.

References

- 1. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PROPARACAINE HCL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]

- 4. proparacaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS 5875-06-9: Proparacaine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Proparacaine [drugfuture.com]

- 8. GSRS [precision.fda.gov]

- 9. proparacaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. google.com [google.com]

- 12. m.youtube.com [m.youtube.com]

Proparacaine Hydrochloride vs. Free Base Form: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of proparacaine hydrochloride and its free base form, offering valuable insights for research and development applications. Proparacaine, a potent local anesthetic, is predominantly utilized in its hydrochloride salt form for ophthalmic applications due to its enhanced water solubility and stability. However, the free base form presents unique characteristics that may be advantageous in specific research and formulation contexts, particularly in non-aqueous or topical delivery systems where membrane permeation is a critical factor. This document delves into the core physicochemical properties, stability profiles, and relevant experimental protocols for both forms, providing a foundational resource for informed selection and application in research settings.

Physicochemical Properties: A Comparative Analysis

The choice between the hydrochloride salt and the free base form of proparacaine is fundamentally guided by their distinct physicochemical properties. The hydrochloride salt is an ionized form, which imparts greater aqueous solubility, a critical attribute for ophthalmic solutions.[1][2] Conversely, the free base is the non-ionized, more lipophilic form, which can enhance its ability to permeate biological membranes like the skin. The key differentiating properties are summarized in the table below.

| Property | Proparacaine Hydrochloride | Proparacaine Free Base | Significance in Research |

| Chemical Formula | C₁₆H₂₇ClN₂O₃ | C₁₆H₂₆N₂O₃ | The addition of HCl in the salt form increases the molecular weight. |

| Molecular Weight | 330.85 g/mol [3][4] | 294.39 g/mol | Important for calculating molar concentrations and formulating equivalent doses. |

| Melting Point | 178-185 °C | 182-183.3 °C | Relevant for manufacturing processes and assessing purity. |

| pKa | 3.2 | 3.2 | This value is crucial for predicting the ionization state at different pH values, which in turn affects solubility and permeability. |

| logP (Octanol-Water Partition Coefficient) | Not directly available, expected to be lower than the free base | 2.5 | A higher logP for the free base indicates greater lipid solubility, suggesting better potential for transdermal delivery. |

| Aqueous Solubility | Soluble | Sparingly soluble | The high water solubility of the hydrochloride salt makes it ideal for aqueous formulations like eye drops. The free base's lower aqueous solubility necessitates non-aqueous or specialized formulation strategies. |

| Organic Solvent Solubility | Soluble in methanol | Soluble in organic solvents like chloroform and methanol | Important for analytical method development and formulation in non-aqueous vehicles. |

Stability Profiles: Considerations for Formulation and Storage

The stability of the active pharmaceutical ingredient is a critical parameter in drug development. Proparacaine hydrochloride ophthalmic solutions are known to be sensitive to light and temperature, and are typically refrigerated.[3] Degradation can occur through hydrolysis of the ester linkage, particularly at non-optimal pH.[5]

While direct comparative stability studies are limited, it is generally understood that amine salts like proparacaine hydrochloride are more stable in the solid state and in aqueous solutions at acidic pH compared to their free base counterparts. The free base, being more nucleophilic, can be more susceptible to degradation.

Key Stability Considerations:

-

pH: Proparacaine hydrochloride solutions are typically formulated at an acidic pH (around 3.5-6.0) to enhance stability and solubility.[6] The stability of the free base is expected to be lower in aqueous environments, especially at neutral or alkaline pH.

-

Temperature: Proparacaine hydrochloride ophthalmic solutions should be stored under refrigeration (2-8 °C) to minimize degradation.[3] A study on the efficacy of 0.5% proparacaine stored at room temperature showed a decrease in drug effect after two weeks.

-

Light: Both forms should be protected from light to prevent photodegradation.

Mechanism of Action: Blocking Neuronal Signaling

Both proparacaine hydrochloride and its free base exert their anesthetic effect through the same fundamental mechanism: the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[1]

The following diagram illustrates the signaling pathway and the site of action for proparacaine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of proparacaine hydrochloride and its free base form.

Preparation of Proparacaine Free Base from Hydrochloride Salt

For research purposes, the free base can be prepared from the commercially available hydrochloride salt.

Materials:

-

Proparacaine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Deionized water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of proparacaine hydrochloride in deionized water.

-

Slowly add a solution of NaOH while stirring until the pH of the solution becomes alkaline (typically pH > 9). This will precipitate the proparacaine free base.

-

Extract the aqueous solution multiple times with an organic solvent in a separatory funnel.

-

Combine the organic layers and wash with deionized water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter the solution to remove the drying agent.

-

Remove the organic solvent using a rotary evaporator to obtain the proparacaine free base as a solid or oil.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to compare the skin permeation of proparacaine from both its hydrochloride and free base formulations.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Phosphate buffered saline (PBS) at pH 7.4 (receptor solution)

-

Proparacaine hydrochloride formulation (e.g., aqueous solution)

-

Proparacaine free base formulation (e.g., cream or ointment)

-

High-performance liquid chromatography (HPLC) system for analysis

Experimental Workflow:

In Vivo Evaluation of Topical Anesthetic Efficacy

This protocol describes a common method for assessing the anesthetic efficacy of topical formulations in an animal model.

Materials:

-

Animal model (e.g., guinea pigs, rats)

-

Proparacaine formulations (hydrochloride and free base)

-

Von Frey filaments or similar device for applying a noxious stimulus

-

Timer

Experimental Workflow:

Conclusion

The selection between proparacaine hydrochloride and its free base form is a critical decision in research and development, contingent on the specific application and desired formulation characteristics. Proparacaine hydrochloride's high water solubility and established stability profile make it the standard for aqueous ophthalmic formulations. In contrast, the increased lipophilicity of the proparacaine free base suggests a greater potential for permeation across lipid membranes, making it a compelling candidate for novel topical delivery systems targeting the skin or other non-ocular tissues. Researchers must carefully consider the trade-offs between solubility, stability, and permeability to select the optimal form for their studies. This guide provides the foundational data and experimental frameworks to support these critical decisions and facilitate further innovation in the application of this potent local anesthetic.

References

- 1. In vivo evaluation of local anesthetics applied topically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. pi.bausch.com [pi.bausch.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]

- 6. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies on Propanocaine's cellular effects

An In-Depth Technical Guide on the In Vitro Cellular Effects of Proparacaine and Procaine

This technical guide provides a comprehensive overview of the in vitro cellular effects of the local anesthetics proparacaine and procaine, with a focus on their cytotoxic and signaling pathway modulatory activities. This document is intended for researchers, scientists, and drug development professionals. It is noted that the initial query for "Propanocaine" likely contained a typographical error, and this guide addresses the two closely related and well-researched compounds: proparacaine and procaine.

Part 1: Proparacaine

Proparacaine is a widely used topical anesthetic in ophthalmology. However, in vitro studies have revealed significant cytotoxic effects on various corneal cells, primarily through the induction of apoptosis.

Quantitative Data on Proparacaine Cytotoxicity

The following table summarizes the quantitative data on the cytotoxic effects of proparacaine on corneal cells.

| Cell Type | Assay | Endpoint | Value | Reference |

| Rabbit Corneal Epithelial Cells | Lactate Dehydrogenase (LDH) Leakage | EC50 | 4.4 mM | [1] |

| Rabbit Corneal Epithelial Cells | MTT Assay | EC50 | 3.4 mM | [1] |

| Human Corneal Stromal (HCS) Cells | Not specified | Cytotoxic Concentration | > 0.15625 g/L | [2] |

| Human Corneal Endothelial (HCE) Cells | Morphology and Viability | Toxic Response Concentration | > 0.03125% | [3] |

Cellular Effects of Proparacaine

-

Cytotoxicity: Proparacaine induces dose- and time-dependent cytotoxicity in human corneal stromal and endothelial cells[2][3].

-

Apoptosis Induction: The primary mechanism of proparacaine-induced cell death is apoptosis, characterized by DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies[3][4].

-

Cell Cycle Arrest: Treatment with proparacaine leads to cell cycle arrest at the G1 phase in human corneal stromal cells and the S phase in human corneal endothelial cells[3][4].

-

Mitochondrial Dysfunction: Proparacaine disrupts the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway[3][4].

-

Caspase Activation: It activates initiator caspases (caspase-2, -8, and -9) and effector caspase-3, leading to the execution of the apoptotic program[3][4].

-

Plasma Membrane Alterations: Proparacaine increases plasma membrane permeability and induces the externalization of phosphatidylserine[3][4].

Signaling Pathway of Proparacaine-Induced Apoptosis

Proparacaine-induced apoptosis in corneal cells is mediated through a death receptor-mediated, mitochondria-dependent pathway.

Experimental Protocols

This protocol is based on the use of cationic dyes like JC-1 or TMRE.

-

Cell Culture: Plate human corneal stromal or endothelial cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of proparacaine for the desired time period. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and a vehicle control.

-

Staining: Remove the treatment medium and incubate the cells with a medium containing the MMP-sensitive dye (e.g., 2 µM JC-1) for 15-30 minutes at 37°C in the dark[5].

-

Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove the excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, read the red fluorescence (J-aggregates in healthy mitochondria) and green fluorescence (monomers in depolarized mitochondria)[5][6].

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

This protocol outlines a fluorometric method for measuring caspase activity.

-

Cell Lysis: After treatment with proparacaine, wash the cells with PBS and lyse them using a specific lysis buffer[7].

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)[7].

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time.

-

Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a fluorometer[8].

-

Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize it to the protein concentration.

Part 2: Procaine

Procaine, another local anesthetic, has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells, particularly in colon cancer.

Quantitative Data on Procaine's Anticancer Effects

The following table summarizes the effective concentrations of procaine in HCT116 colon cancer cells.

| Cell Line | Assay | Effect | Concentration | Reference |

| HCT116 | CCK-8 | Significant inhibition of cell viability | 1.5 µM and 2 µM | [9] |

| HCT116 | Apoptosis Assay | Significant increase in apoptosis | 1 µM, 1.5 µM, and 2 µM | [9] |

| HCT116 | qRT-PCR | Significant decrease in RhoA mRNA | 1 µM, 1.5 µM, and 2 µM | [9] |

| HCT116 | Cell Viability | Significant decrease in cell viability | 3 µM and 5 µM | [10][11] |

Cellular Effects of Procaine

-

Inhibition of Cell Proliferation: Procaine significantly inhibits the viability and proliferation of HCT116 colon cancer cells in a dose-dependent manner[9].

-

Induction of Apoptosis: It promotes apoptosis in HCT116 cells[9].

-

Cell Cycle Arrest: Procaine causes cell cycle arrest at the G1 phase and downregulates the expression of cyclin D1 and cyclin E[9].

-

Inhibition of Cell Migration: It remarkably inhibits the migration of HCT116 cells[9].

-

Epigenetic Modifications: Procaine can induce changes in global DNA methylation in HCT116 cells[10][12].

Signaling Pathway of Procaine's Anticancer Effects

Procaine exerts its anticancer effects by inactivating the ERK/MAPK/FAK signaling pathways through the downregulation of RhoA.

Experimental Protocols

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours[9].

-

Treatment: Treat the cells with various concentrations of procaine for 48 hours[9].

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[9].

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[9].

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

-

Insert Preparation: Use a 24-well plate with cell culture inserts containing an 8 µm pore size membrane[9].

-

Cell Seeding: Suspend HCT116 cells in a serum-free medium and seed them into the upper chamber of the insert.

-

Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber[13].

-

Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration[9].

-

Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol and stain with crystal violet[9].

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

-

Protein Extraction: Lyse procaine-treated and control HCT116 cells in RIPA buffer containing protease and phosphatase inhibitors[14].

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit[14].

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., RhoA, p-ERK, total ERK, p-FAK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

- 1. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procaine Induces Epigenetic Changes in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neuraltherapy.gr [neuraltherapy.gr]

- 12. Procaine Induces Epigenetic Changes in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Propanocaine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to propanocaine analogues and derivatives. It details the preparation of key precursors, various esterification methodologies, and presents a structured summary of quantitative data for a series of synthesized compounds. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and development of novel local anesthetics and other pharmacologically active agents based on the this compound scaffold.

Introduction

This compound and its analogues are a class of amino ester local anesthetics, structurally related to procaine. They typically consist of a substituted aromatic acid esterified with an amino alcohol, 3-(diethylamino)-1-phenylpropan-1-ol. The pharmacological properties of these compounds can be modulated by introducing various substituents on the aromatic ring, influencing their potency, duration of action, and potential side effects. This guide focuses on the chemical synthesis of these molecules, providing detailed experimental protocols and comparative data to facilitate further research and development in this area.

General Synthetic Strategy

The synthesis of this compound analogues and derivatives primarily involves a two-stage process:

-

Synthesis of the Amino Alcohol Precursor: The core amino alcohol, 3-(diethylamino)-1-phenylpropan-1-ol, is synthesized.

-

Esterification: The precursor alcohol is then esterified with a variety of substituted benzoyl chlorides to yield the final this compound analogues.

A general workflow for this synthetic approach is outlined below.

Early-Stage Research on Proparacaine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proparacaine is a widely utilized topical anesthetic, particularly in ophthalmology.[1] This technical guide provides an in-depth overview of the early-stage research concerning its therapeutic potential, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation. While clinically established for surface anesthesia of the eye, ongoing research continues to elucidate its broader pharmacological profile. This document collates available preclinical data to serve as a foundational resource for researchers and professionals in drug development.

Introduction

Proparacaine hydrochloride is an ester-type local anesthetic renowned for its rapid onset and short duration of action, making it a staple for minor ophthalmic procedures such as tonometry, gonioscopy, and the removal of foreign bodies from the cornea.[1][2] Its primary therapeutic application is to provide localized anesthesia by reversibly blocking nerve signal transmission.[3][4] This guide delves into the fundamental scientific data that underpins its clinical use and explores avenues for future research.

Mechanism of Action

Proparacaine's anesthetic effect is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][5] By binding to these channels, it inhibits the influx of sodium ions, a critical step for the generation and propagation of action potentials in nerve fibers.[1][2] This interruption of nerve impulses prevents the transmission of pain signals to the brain, resulting in temporary numbness of the targeted area.[2][3] The precise molecular interactions with channel protein residues are an area of ongoing investigation.[5]

Signaling Pathway of Proparacaine Action

Caption: Mechanism of action of Proparacaine.

Pharmacokinetics and Metabolism

As an ester-type local anesthetic, proparacaine is rapidly hydrolyzed by esterases present in plasma and tissues.[2] This rapid metabolism contributes to its short duration of action, typically lasting 10 to 20 minutes, and limits its systemic toxicity, enhancing its safety profile for topical applications.[1][2]

| Pharmacokinetic Parameter | Value | Reference |

| Onset of Anesthesia | Within 30 seconds to 1 minute | [1][2] |

| Duration of Action | 10 - 20 minutes | [1] |

| Metabolism | Hydrolysis by plasma and tissue esterases | [2] |

| Route of Administration | Topical (eye drops) | [1] |

| Standard Concentration | 0.5% | [1] |

Experimental Protocols

The evaluation of local anesthetics like proparacaine involves a variety of in vitro and in vivo models to characterize their efficacy and safety.

In Vitro Models

-

Hepatocyte Viability Assays: To assess potential cytotoxicity, cell lines such as Hep G2 are utilized. These cells, which express cytochrome P450 enzymes, serve as a model for human liver metabolism.[6]

-

Receptor Binding Assays: These assays are crucial for determining the affinity and selectivity of a compound for its target. For local anesthetics, this would involve assays with isolated sodium channel preparations.

-

Protocol:

-

Prepare membranes from cells expressing the target receptor (e.g., HEK293 cells expressing specific sodium channel subtypes).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]batrachotoxin) and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

In Vivo Models

-

Rodent Models for Peripheral Nerve Block: Animal models are essential for evaluating the anesthetic efficacy and duration of action in a living system.

-

Protocol:

-

Adult mice (e.g., C57BL/6) are used.[7]

-

The test compound is injected near the target nerve (e.g., sciatic nerve).

-

Anesthetic effect is assessed through behavioral tests such as the tail-flick latency to a thermal stimulus or the von Frey test for mechanical sensitivity.[8]

-

Electrophysiological measurements, such as compound muscle action potential (CMAP), can also be used to monitor nerve conduction.[8]

-

-

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow.

Therapeutic Potential and Future Directions

While proparacaine's primary role is in ophthalmic anesthesia, the principles of its mechanism of action are shared with other local anesthetics that are being investigated for a wider range of therapeutic applications. For instance, some local anesthetics have shown potential anti-cancer properties.[9] Research into novel formulations, such as liposomal encapsulation, is also an active area, aiming to extend the duration of action and reduce potential toxicity.[8]

Future research on proparacaine could explore:

-

Novel Drug Delivery Systems: Development of formulations to prolong its anesthetic effect for postoperative pain management.

-

Expanded Therapeutic Indications: Investigation into its potential efficacy in other areas requiring localized, short-term anesthesia.

-

Molecular Pharmacology: Further elucidation of its specific binding sites and interactions with different sodium channel isoforms to inform the design of more selective and potent anesthetics.

Conclusion

Proparacaine is a well-established and effective topical anesthetic with a clear mechanism of action and a favorable safety profile for its approved indications. This guide has summarized the foundational preclinical data and experimental methodologies that have been instrumental in its characterization. For researchers and drug development professionals, a thorough understanding of these principles is essential for the innovation of next-generation local anesthetics with improved therapeutic profiles. Continued investigation into the molecular pharmacology and formulation of proparacaine and similar compounds holds promise for expanding their clinical utility.

References

- 1. What is Proparacaine Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]

- 3. Propitocaine hydrochloride: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 4. Proparacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]

- 9. Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Propanocaine and Related Local Anesthetics

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacology of Propanocaine and the structurally and functionally related local anesthetics, Procaine and Proparacaine. Due to the limited publicly available pharmacological data for this compound, this document focuses primarily on the well-characterized compounds Procaine and Proparacaine as exemplary models for understanding the molecular mechanisms of ester-type local anesthetics. The guide details their primary mechanism of action, pharmacokinetics, and pharmacodynamics. A key feature of this whitepaper is the inclusion of detailed experimental protocols for critical assays used in the pharmacological evaluation of these compounds and illustrative diagrams of the core signaling pathways and experimental workflows.

Introduction

Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain. This compound, along with its more extensively studied analogs Procaine and Proparacaine, belongs to the amino ester class of local anesthetics. While "this compound" is a recognized chemical entity, its pharmacological profile is not well-documented in publicly accessible literature.[1] Therefore, this guide will leverage the substantial body of research on Procaine and Proparacaine to provide a detailed understanding of the pharmacology of this class of drugs. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development in the field of anesthesiology and pain management.

Chemical Identity

A clear distinction between this compound, Procaine, and Proparacaine is essential for precise pharmacological investigation.

-

This compound: Chemically identified as [3-(diethylamino)-1-phenylpropyl] benzoate, with the CAS number 493-76-5.[1]

-

Procaine: Known as 2-(diethylamino)ethyl 4-aminobenzoate, with the CAS number 59-46-1. It is a widely used local anesthetic.[2]

-

Proparacaine (also known as Proxymetacaine): Chemically 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, with the CAS number 499-67-2. It is primarily used as a topical anesthetic in ophthalmology.[3]

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and related local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[3][4] These channels are crucial for the initiation and propagation of action potentials. By binding to a specific site within the pore of the VGSC, these drugs inhibit the influx of sodium ions that is necessary for membrane depolarization.[4] This action elevates the threshold for electrical excitation and slows the propagation of nerve impulses, ultimately leading to a failure to transmit the nerve signal and a resulting state of local anesthesia.

The interaction with sodium channels is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. Local anesthetics typically have a higher affinity for the open and inactivated states, which contributes to their use-dependent and voltage-dependent blockade.

Below is a diagram illustrating the signaling pathway of local anesthetic-induced nerve block.

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Pharmacological Data

The following tables summarize the available quantitative pharmacological data for Procaine and Proparacaine. Data for this compound is currently limited.

Table 1: Pharmacodynamic Data

| Compound | Parameter | Value | Species/System | Reference |

| Procaine | IC₅₀ (Sodium Channel) | 60 - 200 µM | Peripheral nerve | [5][6] |

| Kd (5-HT3 Receptor) | 1.7 µM | Not specified | [7] | |

| IC₅₀ (NMDA Receptor) | 0.296 mM | Not specified | [7] | |

| IC₅₀ (nAChR) | 45.5 µM | Not specified | [7] | |

| Proparacaine | ED₅₀ (Sodium Channel) | 3.4 mM | Not specified | [8][9] |

| Onset of Anesthesia | ~13-30 seconds | Human (topical) | [4][10] | |

| Duration of Anesthesia | ~15 minutes | Human (topical) | [4][10] |

Table 2: Pharmacokinetic Data (Procaine)

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life | ~7.7 minutes | Human | Intravenous | |

| Volume of Distribution | 0.79 L/kg | Human | Intravenous | |

| Clearance | 0.08 L/kg/min | Human | Intravenous | |

| Protein Binding | 5.8% | Human | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of local anesthetics.

In Vitro Assay: Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a local anesthetic on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Objective: To quantify the potency of the test compound in blocking sodium currents.

Materials:

-

Cultured neuronal cells or cells expressing the target sodium channel isoform.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Test compound stock solution (e.g., 100 mM in DMSO).

Procedure:

-

Prepare a series of dilutions of the test compound in the external solution to achieve the desired final concentrations.

-

Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp recording from a selected cell.

-

Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

-

Record baseline sodium currents in the absence of the test compound.

-

Perfuse the cell with the lowest concentration of the test compound and record the sodium currents after the effect has stabilized.

-

Repeat step 7 for each concentration of the test compound, washing with the external solution between applications.

-

Measure the peak amplitude of the sodium current at each concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following diagram illustrates the experimental workflow for the patch-clamp assay.

Caption: Workflow for a whole-cell patch-clamp experiment to determine IC₅₀.

In Vivo Assay: Tail-Flick Test for Analgesic Efficacy

This protocol describes a common in vivo method to assess the duration and efficacy of a local anesthetic using the tail-flick test in rodents.[11]

Objective: To determine the duration of the sensory block produced by the test compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Tail-flick analgesia meter with a radiant heat source.

-

Restrainers for the rats.

-

Test compound solution for subcutaneous injection.

-

Vehicle control solution (e.g., saline).

Procedure:

-

Acclimate the rats to the restrainers and the testing procedure for several days before the experiment.

-

On the day of the experiment, determine the baseline tail-flick latency for each rat by applying the radiant heat to the tail and measuring the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.

-

Administer a subcutaneous injection of the test compound or vehicle at the base of the tail.

-

At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) after the injection, measure the tail-flick latency.

-

The duration of the anesthetic effect is defined as the time until the tail-flick latency returns to baseline levels.

-

Compare the duration of action between the test compound and the vehicle control group.

Signaling Pathways